molecular formula C14H15NO4 B5295989 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate

4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B5295989
M. Wt: 261.27 g/mol
InChI Key: CLCUOMFYLGWDBT-UHFFFAOYSA-N
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Description

4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate is a compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . This compound is characterized by a bicyclo[4.1.0]heptane core structure, which is a cyclopropane-fused cyclohexane ring system, with a nitrophenyl group and a carboxylate ester functional group attached. The presence of the nitrophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, substituted esters, and ring-opened compounds.

Scientific Research Applications

4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate include other bicyclo[4.1.0]heptane derivatives and nitrophenyl esters. For example:

The uniqueness of this compound lies in its combination of the bicyclo[4.1.0]heptane core and the nitrophenyl ester, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-nitrophenyl) bicyclo[4.1.0]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-14(13-11-3-1-2-4-12(11)13)19-10-7-5-9(6-8-10)15(17)18/h5-8,11-13H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCUOMFYLGWDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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